molecular formula C10H8BrF3O2 B14077601 1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one CAS No. 1261499-13-1

1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one

Cat. No.: B14077601
CAS No.: 1261499-13-1
M. Wt: 297.07 g/mol
InChI Key: KIRKBHIZYSFLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one is a chemical compound of interest in organic synthesis and pharmaceutical research. While specific studies on this exact molecule are limited, its structure suggests significant research potential. The compound features a propan-1-one backbone attached to a phenyl ring that is disubstituted with a bromo group at the para position and a trifluoromethoxy group at the ortho position . This combination of electron-withdrawing groups is often utilized in medicinal chemistry and materials science to fine-tune a molecule's electronic properties, metabolic stability, and binding affinity . Based on the properties of highly similar compounds, this ketone is expected to serve as a versatile synthetic intermediate . Researchers can leverage the reactivity of the carbonyl group and the halogen substituents for further functionalization. The bromine atom is a common handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of more complex molecular architectures . Meanwhile, the carbonyl group can undergo nucleophilic addition or be reduced to an alcohol. The presence of the ortho-trifluoromethoxy group may introduce steric considerations that influence reaction pathways and regioselectivity . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Attention: For research use only. Not for human or veterinary use.

Properties

CAS No.

1261499-13-1

Molecular Formula

C10H8BrF3O2

Molecular Weight

297.07 g/mol

IUPAC Name

1-[4-bromo-2-(trifluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C10H8BrF3O2/c1-2-8(15)7-4-3-6(11)5-9(7)16-10(12,13)14/h3-5H,2H2,1H3

InChI Key

KIRKBHIZYSFLPO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Precursor Design

The foundational approach for synthesizing aryl propanones involves reacting Grignard reagents with acyl derivatives. For 1-(4-bromo-2-(trifluoromethoxy)phenyl)propan-1-one, the Grignard reagent is derived from 4-bromo-2-(trifluoromethoxy)bromobenzene. This precursor undergoes magnesium insertion in anhydrous tetrahydrofuran (THF) or diethyl ether, forming the corresponding aryl magnesium bromide.

The resulting Grignard reagent reacts with propionyl chloride or its equivalents (e.g., propionyl imidazolide) to yield the target ketone. Catalysts such as anhydrous LiCl or CuCl enhance reaction efficiency by stabilizing intermediates, achieving yields of 50–78% under mild conditions (0–25°C). Critical parameters include:

  • Solvent selection : THF with toluene (1:1–1:2 v/v) minimizes solvent loss during hydrolysis.
  • Catalyst loading : 0.05–0.08 mol/mol of propionyl derivative optimizes conversion.

Challenges in Grignard Reagent Preparation

Synthesizing 4-bromo-2-(trifluoromethoxy)bromobenzene requires sequential functionalization. Initial trifluoromethoxylation of 2-bromophenol via nucleophilic substitution with trifluoromethyl bromide (CF₃Br) in the presence of K₂CO₃ yields 2-(trifluoromethoxy)bromobenzene. Subsequent bromination at the para position using Br₂/FeBr₃ introduces the second bromine, though competing ortho/para-directing effects necessitate precise stoichiometry.

Alternative Pathways: Diazonium Salt Coupling

Diazotization and Acyl Transfer

A second route involves diazonium salt intermediates. 4-Bromo-2-(trifluoromethoxy)aniline is treated with tert-butyl nitrite in acetonitrile to generate the diazonium salt, which couples with isoprenyl acetate under Cu(I) catalysis. Hydrolysis of the resulting adduct yields the ketone, though this method suffers from lower yields (~40%) due to side reactions.

Regioselectivity Considerations

The trifluoromethoxy group’s electron-withdrawing nature deactivates the aromatic ring, complicating electrophilic substitution. Computational studies suggest that bromination at the para position (relative to the ketone) is favored only when the ketone’s directing effect dominates. Experimental data from analogous compounds (e.g., 2-bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one) confirm that steric hindrance from substituents influences regioselectivity.

Post-Synthetic Modifications

Purification and Characterization

Crude product purification involves extraction with toluene, drying over Na₂SO₄, and vacuum distillation. Gas chromatography (GC) analysis of fractions collected at 89–91°C/6.5 mmHg confirms >99% purity. Nuclear magnetic resonance (NMR) spectra exhibit characteristic shifts:

  • ¹H NMR (CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.65 (s, 1H, Ar-H), 3.12 (q, J = 7.2 Hz, 2H, CH₂), 1.21 (t, J = 7.2 Hz, 3H, CH₃).
  • ¹³C NMR : δ 198.4 (C=O), 139.2–122.1 (Ar-C), 32.1 (CH₂), 8.9 (CH₃).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Grignard Reagent 69.1 99.2 Mild conditions, scalable Requires multi-step precursor synthesis
Diazonium Coupling 40.5 97.8 Avoids Grignard handling Lower yield, byproduct formation
Friedel-Crafts <20 85.0 Direct acylation Incompatible with deactivated rings

Industrial Applications and Derivatives

1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one serves as a precursor to agrochemicals and pharmaceuticals. For example, coupling with pyrazole derivatives via Suzuki-Miyaura reactions yields fungicides with enhanced bioactivity. Recent patents highlight its role in synthesizing trifluoromethoxy-containing liquid crystals for optoelectronic devices.

Chemical Reactions Analysis

1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one with structurally related compounds, emphasizing substituent effects, synthesis routes, and applications:

Compound Name Substituents Molecular Formula Key Differences Applications/Synthesis Reference
1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one 4-Br, 2-CF₃O C₁₀H₇BrF₃O₂ Reference compound Potential bioactive agent (inferred from analogs)
1-[4-(Trifluoromethoxy)phenyl]propan-1-one (SH-5106) 4-CF₃O C₁₀H₉F₃O₂ Lacks bromo; reduced molecular weight (MW = 232.23) Intermediate in organic synthesis
1-(4-Bromo-2-(trifluoromethyl)phenyl)propan-1-one (CAS 1251389-42-0) 4-Br, 2-CF₃ C₁₀H₇BrF₃O CF₃ instead of CF₃O; higher lipophilicity Similarity score: 0.84 vs. target compound
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one 3-Cl, 4-Me, 2-Br C₁₀H₁₀BrClO Additional Cl and Me groups; altered steric effects Crystallographic studies (SHELX refinement)
(E)-N-[4-Bromo-2-(trifluoromethoxy)phenyl]-1-(5-nitrothiophen-2-yl)methanimine 4-Br, 2-CF₃O (Schiff base) C₁₃H₈BrF₃N₂O₃S Schiff base derivative; nitrothiophene moiety Anticancer/antimicrobial candidate
1-(4-Bromo-3-fluoro-2-iodophenyl)propan-1-one 4-Br, 3-F, 2-I C₁₀H₇BrFIO Multiple halogens; higher MW (MW = 368.97) Unreported in provided evidence

Key Observations

Bromine increases molecular weight and reactivity, enabling halogen bonding in crystal packing (e.g., ’s dibrominated analog) .

Schiff bases with the 4-bromo-2-(trifluoromethoxy)phenyl moiety exhibit antimicrobial and antitumor activities .

Synthesis and Characterization: Bromination of propanone precursors (e.g., ’s method using Br₂ in CHCl₃) is a common route for analogs . Crystallographic studies (e.g., ) utilize SHELXTL for structure refinement, highlighting the role of substituents in packing motifs .

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